2-Bromo-4-chloro-5-methoxy-benzoic acid

Übersicht

Beschreibung

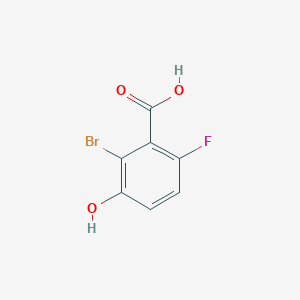

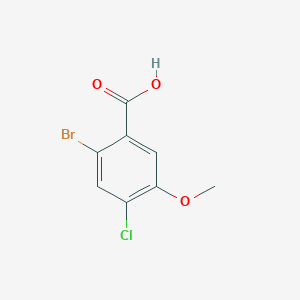

2-Bromo-4-chloro-5-methoxy-benzoic acid is a chemical compound with the molecular formula C8H6BrClO3 . It is related to 2-Bromo-5-methoxybenzoic acid and 4-Bromo-2-chloro-5-methoxy-benzoic acid , which are used in the synthesis of more complex pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound closely related to 2-Bromo-4-chloro-5-methoxy-benzoic acid, has been described in the literature . The process involves six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another synthesis method involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-5-methoxy-benzoic acid can be analyzed based on its IUPAC name and InChI code . The IUPAC name, methyl 2-bromo-4-chloro-5-methoxybenzoate, indicates the presence of bromine, chlorine, and methoxy groups on a benzoic acid molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-chloro-5-methoxy-benzoic acid include a molecular weight of 279.52 , and it appears as a yellow solid at room temperature .Wissenschaftliche Forschungsanwendungen

Industrial Process Scale-Up

This compound is used in the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, another key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . The process involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Preparation of High-Selectivity 5-Bromo-2-Chlorobenzoic Acid

The preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid uses 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid .

Synthesis of Urolithin Derivatives

2-Bromo-5-methoxybenzoic acid is suitable for use in the syntheses of urolithin derivatives . Urolithins are secondary metabolites of ellagic acid derived from ellagitannins. They are produced in the human gut, and their health effects have been studied in vitro.

Synthesis of Substituted Aminobenzacridines

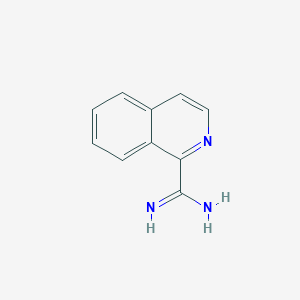

This compound may be used in the synthesis of substituted aminobenzacridines . Aminobenzacridines are a class of compounds that have been studied for their potential biological activities.

Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives

2-Bromo-5-methoxybenzoic acid may be used in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative . These compounds could have potential applications in medicinal chemistry.

Safety and Hazards

The safety information for 2-Bromo-4-chloro-5-methoxy-benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-4-chloro-5-methoxy-benzoic acid is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that aids in the reabsorption of glucose in the kidneys. Inhibitors of SGLT2 are used in the treatment of diabetes, as they reduce blood glucose levels by preventing the reabsorption of glucose from the urine .

Mode of Action

2-Bromo-4-chloro-5-methoxy-benzoic acid interacts with SGLT2 by binding to it, inhibiting its function . This prevents the reabsorption of glucose from the urine, leading to a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of SGLT2 by 2-Bromo-4-chloro-5-methoxy-benzoic acid affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, which has downstream effects on various metabolic processes. For instance, it can lead to weight loss and lower blood pressure .

Result of Action

The primary result of the action of 2-Bromo-4-chloro-5-methoxy-benzoic acid is a reduction in blood glucose levels . By inhibiting SGLT2, it prevents the reabsorption of glucose from the urine, leading to decreased blood glucose levels. This can help manage blood glucose levels in individuals with diabetes .

Eigenschaften

IUPAC Name |

2-bromo-4-chloro-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGJJWZVUNYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-5-methoxybenzoic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.